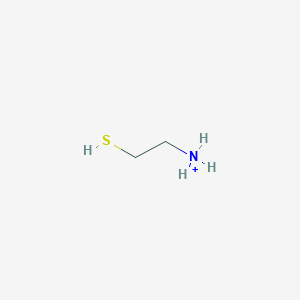

Cysteaminium

Descripción general

Descripción

Cysteaminium is an ammonium ion that is the conjugate acid of cysteamine; major species at pH 7.3. It has a role as a human metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a cysteamine.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Cysteaminium and its derivatives are primarily known for their therapeutic potential in treating various medical conditions.

1. Treatment of Cystinosis

- Overview : Cystinosis is a genetic disorder characterized by the accumulation of cystine within lysosomes due to a defect in cystine transport. The use of cysteamine (a related compound) is FDA-approved for managing cystinosis, significantly improving patient outcomes.

- Case Study : A report documented a successful pregnancy in a patient with cystinosis treated with cysteamine, highlighting the importance of careful management during pregnancy to prevent renal function deterioration while managing cystine levels .

2. Neurodegenerative Diseases

- Mechanism : Cysteamine can cross the blood-brain barrier, making it a candidate for treating neurodegenerative conditions such as Huntington's disease and Parkinson's disease.

- Research Findings : Studies indicate that cysteamine and its oxidized form, cystamine, exhibit neuroprotective effects by modulating brain-derived neurotrophic factor levels and reducing neuroinflammation .

3. Immunomodulatory Effects

- Research Insights : this compound has demonstrated immunomodulatory effects, particularly in reducing specific immune responses associated with tuberculosis and other infectious diseases. High doses were shown to induce apoptosis in certain immune cells while lower doses retained cell viability, suggesting potential as an adjunct therapy in infectious diseases .

Environmental Applications

This compound also has significant applications in environmental science.

1. Heavy Metal Adsorption

- Functionality : this compound chloride has been developed into nanoparticles that effectively adsorb heavy metals from aqueous solutions. This property is vital for environmental remediation efforts aimed at reducing heavy metal contamination in water sources.

- Research Findings : Studies have shown that these nanoparticles can significantly reduce the concentration of heavy metals like lead and cadmium in contaminated water .

Biotechnological Applications

The versatility of this compound extends to biotechnological innovations.

1. Drug Delivery Systems

- Potential Use : Due to its chemical properties, this compound could be utilized in drug delivery systems designed for targeted therapies, particularly in cancer treatment where localized delivery is crucial.

- Research Developments : Ongoing research is exploring the formulation of this compound-based carriers that can enhance the bioavailability of therapeutic agents while minimizing systemic side effects .

Summary Table of Applications

Propiedades

IUPAC Name |

2-sulfanylethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULAYFCSOUIOV-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.